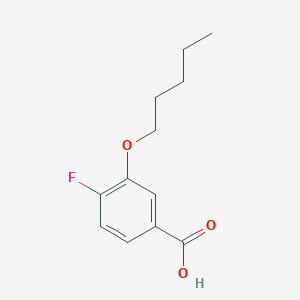

4-Fluoro-3-n-pentoxybenzoic acid

Description

4-Fluoro-3-n-pentoxybenzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 4-position and an n-pentoxy (O-pentyl) group at the 3-position of the aromatic ring.

Properties

IUPAC Name |

4-fluoro-3-pentoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-2-3-4-7-16-11-8-9(12(14)15)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUQAUQTLAUPCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-n-pentoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzoic acid.

Etherification: The 4-fluorobenzoic acid undergoes etherification with n-pentanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid to form this compound.

Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-n-pentoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of substituted benzoic acids.

Oxidation: Formation of pentoxy-substituted aldehydes or carboxylic acids.

Reduction: Formation of pentoxy-substituted alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Fluoro-3-n-pentoxybenzoic acid can act as a key intermediate in the synthesis of several APIs. Its functional groups can be modified to create derivatives with enhanced biological activity. For instance, the presence of the fluorine atom can improve the metabolic stability and bioavailability of the resulting compounds, making them more effective in therapeutic applications.

1.2 Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from this acid have shown efficacy against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases .

Agrochemical Applications

2.1 Herbicides and Pesticides

this compound has been explored for its potential use in agrochemicals, particularly as a component in herbicides and pesticides. Its fluorinated structure enhances its ability to interact with biological targets in plants and pests, leading to effective herbicidal activity. Studies have demonstrated that certain derivatives can inhibit plant growth or pest reproduction, making them valuable for agricultural applications .

Material Science

3.1 Polymer Chemistry

The compound can also be utilized in polymer synthesis, where its functional groups facilitate the formation of new materials with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, which are critical for industrial applications.

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of antimicrobial agents derived from this compound. These compounds were tested against common pathogens, demonstrating varying degrees of effectiveness based on structural modifications made to the parent compound .

Case Study 2: Agrochemical Development

Another research project focused on developing a new class of herbicides based on this compound derivatives. The study highlighted the compound's ability to inhibit specific enzymatic pathways in plants, leading to targeted weed control without harming crop species .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of APIs | Enhances bioavailability and stability |

| Antimicrobial Activity | Treatment of infectious diseases | Effective against bacteria and fungi |

| Agrochemicals | Herbicides and pesticides | Inhibitory effects on plant growth |

| Material Science | Polymer synthesis | Improves thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 4-Fluoro-3-n-pentoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pentoxy group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 3- and 4-positions of the benzoic acid scaffold:

*Calculated based on formula C₁₂H₁₅FO₃.

Physicochemical Properties

- Lipophilicity : The n-pentoxy group in this compound increases lipophilicity (logP ≈ 3.2 estimated), making it more membrane-permeable than analogs like 4-Fluoro-3-methoxybenzoic acid (logP ≈ 1.5) .

- Acidity : The nitro group in 4-Fluoro-3-nitrobenzoic acid lowers the pKa (~2.1) compared to the pentoxy derivative (pKa ~4.5), enhancing its solubility in basic aqueous solutions .

- Solubility : 4-Fluoro-3-methoxybenzoic acid shows higher water solubility (~12 mg/mL) due to its smaller substituent, whereas the pentoxy analog is poorly soluble (<1 mg/mL) .

Biological Activity

4-Fluoro-3-n-pentoxybenzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 224.26 g/mol

This compound features a fluorine atom and a pentoxy group, which may influence its biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of benzoic acids, including 4-fluoro compounds, exhibit significant anticancer properties. For instance, studies have shown that certain benzoic acid derivatives can induce apoptosis in cancer cell lines through the activation of caspases and cell cycle arrest mechanisms.

Case Studies

- Cell Cycle Arrest : In vitro studies have demonstrated that 4-fluoro derivatives can cause cell cycle arrest in the G1 phase, leading to increased apoptosis rates in various cancer cell lines such as MCF-7 and HCT-116. The IC values for these compounds were found to be in the micromolar range, indicating moderate potency against cancer cells .

- Mechanism of Action : The anticancer activity is believed to be linked to the compound's ability to inhibit key kinases involved in cell cycle regulation. For example, structural modifications that enhance hydrogen bonding with target proteins have been associated with increased anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies focusing on its derivatives suggest that they exhibit significant activity against a range of pathogenic microorganisms.

Research Findings

- Antibacterial Activity : Compounds derived from 4-fluorobenzoic acid have shown promising results against several bacterial strains. A recent study reported that hydrazide derivatives of 4-fluorobenzoic acid displayed notable antimicrobial properties, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Mechanisms : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Preliminary studies indicate that certain derivatives may exhibit low toxicity levels in mammalian systems; however, further comprehensive toxicological assessments are necessary.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.